2,2':5',2'':5'',2'''-Quaterthiophene
Overview
Description
Quaterthiophene (2,2':5',2'':5'',2'''-Quaterthiophene) is a heterocyclic organic compound consisting of four thiophene rings linked together. It is a highly versatile building block for organic synthesis, and has been used in a variety of scientific research applications, including organic electronics, photovoltaic devices, and catalytic materials. Quaterthiophene has also been studied for its potential use in medical applications, such as drug delivery systems and targeted cancer therapies.
Scientific research applications
Excited States and Spectroscopic Features
- Excited States Analysis: A study by Rubio, Merchán, and Ortí (2005) explored the low-lying singlet and triplet valence excited states of 2,2':5',2'':5'',2'''-quaterthiophene. Their high-level ab initio computations provided insights into the spectroscopic features of short alpha-oligothiophenes, emphasizing the nonradiative decay process through intersystem crossing (ISC) from singlet to triplet states, notably less efficient in quaterthiophene (Rubio, Merchán, & Ortí, 2005).
Electronic and Optical Properties
- Thin-Film Transistors: Yoon et al. (2005) described the synthesis and characterization of new carbonyl-functionalized quaterthiophenes, highlighting their application in field-effect transistors with high electron mobilities and excellent ambipolar transport. This research underscores quaterthiophene's potential in organic complementary circuits (Yoon, Dibenedetto, Facchetti, & Marks, 2005).
- Vibrational and Geometric Structures: The correlation between vibrational spectra and electrical conductivity of polythiophene, including quaterthiophene, was investigated by Akimoto et al. (1986). They analyzed the vibrational spectra of polythiophene films and model compounds, revealing that a high degree of polymerization and the abundance of long conjugated coplanar segments are crucial for high electrical conductivity (Akimoto, Furukawa, Takeuchi, Harada, Soma, & Sōma, 1986).
Photophysical and Structural Analysis
- Optical Properties and Conformational Changes: Breza, Lukes, and Vrábel (2001) conducted a study on the dependence of optical properties on conformational changes in oligothiophenes, including quaterthiophene. They optimized geometries using the AM1 method and calculated electron spectra, contributing to the understanding of how torsional angles impact the electronic structure of oligothiophenes (Breza, Lukes, & Vrábel, 2001).
- Ultrafast Structural Relaxation in Solution: Zhou, Yu, and Bragg (2015) used femtosecond stimulated Raman spectroscopy to study the ultrafast structural relaxation of photoexcited quaterthiophene in solution. Their research highlights the importance of intraring C═C stretching features in understanding the dynamics of photoexcited conjugated materials (Zhou, Yu, & Bragg, 2015).
properties
IUPAC Name |
2-thiophen-2-yl-5-(5-thiophen-2-ylthiophen-2-yl)thiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10S4/c1-3-11(17-9-1)13-5-7-15(19-13)16-8-6-14(20-16)12-4-2-10-18-12/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXEJOIFDICYSSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(S2)C3=CC=C(S3)C4=CC=CS4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
103945-18-2 | |
Record name | 2,2′:5′,2′′:5′′,2′′′-Quaterthiophene, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103945-18-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID40204863 | |
Record name | 2,2':5',2'',5'',2'''-Quaterthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40204863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2':5',2'':5'',2'''-Quaterthiophene | |
CAS RN |
5632-29-1 | |
Record name | 2,2':5',2'',5'',2'''-Quaterthiophene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005632291 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2':5',2'',5'',2'''-Quaterthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40204863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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